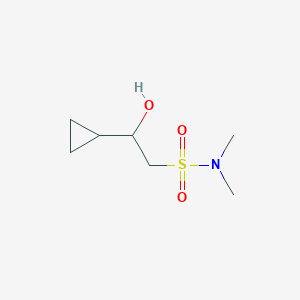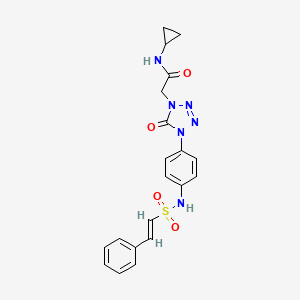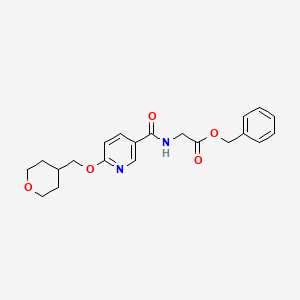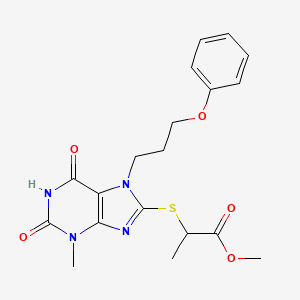![molecular formula C8H11NO3S2 B2865212 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione CAS No. 338975-28-3](/img/structure/B2865212.png)
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione” is a chemical substance with the molecular formula C8H11NO3S2 . It is also known by the synonyms “2-[BIS(ETHYLSULFANYL)METHYL]-1,3-OXAZOLE-4,5-DIONE” and "2-[bis(ethylsulfanyl)methyl]-4,5-dihydro-1,3-oxazole-4,5-dione" .
Molecular Structure Analysis
The molecular weight of “2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione” is 233.31 . The ChemSpider ID for this compound is 3056020 .Physical And Chemical Properties Analysis
The compound “2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione” has a molecular weight of 233.31 . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Antibacterial Applications
The compound has been studied for its potential antibacterial properties. Research suggests that derivatives of thiazole, which share a similar sulfur-containing structure with 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione, exhibit significant antibacterial activities . This implies that the compound could be synthesized into derivatives that might act against various bacterial strains, contributing to the development of new antibiotics.
Anticancer and Cytotoxicity
In the realm of cancer research, compounds with similar structural features have demonstrated cytotoxic effects on human tumor cell lines . This indicates that 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione could be a precursor or a candidate for synthesizing new antitumor agents, potentially offering therapeutic benefits in oncology.
Industrial Processes
Thiazoles, which are structurally related to our compound of interest, find applications in industrial processes such as agrochemicals, photographic sensitizers, and rubber vulcanization . Given the chemical similarity, 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione could be explored for its utility in these areas, possibly serving as a catalyst or an intermediate in chemical syntheses.
Environmental Science
While specific environmental applications of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione are not directly documented, compounds with sulfur-containing heterocycles are often explored for their roles in environmental remediation and sensing . The compound could be investigated for its potential use in detecting environmental pollutants or in the synthesis of materials that help in environmental protection.
Analytical Chemistry
In analytical chemistry, fluorescence spectroscopy is a critical technique for detecting and quantifying substances. Compounds similar to 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione have been used as PET sensors for mercury ions . This suggests that the compound could be functionalized to develop sensitive probes for detecting heavy metals or other analytes in various samples.
Biochemistry
The role of 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione in biochemistry could be significant, considering its structural features. Although direct applications in biochemistry are not well-documented, its potential to interact with biological molecules could lead to its use in studying enzyme mechanisms or in the design of biochemical assays.
Material Science
Lastly, in material science, the reactivity of the benzylic position in compounds is often exploited to create new materials with desirable properties . As 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione contains a reactive oxazole ring, it could be used in the synthesis of novel materials, potentially contributing to advancements in this field.
Safety and Hazards
The safety information for “methyl 2- { [bis (ethylsulfanyl)methylidene]amino}acetate”, a similar compound, indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-3-13-8(14-4-2)6-9-5(10)7(11)12-6/h8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWHXJYYQPONHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NC(=O)C(=O)O1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)


![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)


